Jak3/btk-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Jak3/btk-IN-2 is a potent inhibitor of Janus kinase 3 (JAK3) and Bruton’s tyrosine kinase (BTK). These kinases are crucial targets in the treatment of autoimmune diseases due to their roles in immune cell signaling pathways. This compound simultaneously inhibits both JAK3 and BTK, showing a synergistic effect that makes it a promising candidate for therapeutic applications .
准备方法
The synthesis of Jak3/btk-IN-2 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of pyrimidopyrroles, as described in patent WO2021147952A1 . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
化学反应分析
Jak3/btk-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
科学研究应用
Jak3/btk-IN-2 has several scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of JAK3 and BTK pathways.
Biology: The compound is used to investigate the role of JAK3 and BTK in immune cell signaling and function.
Industry: The compound is used in the development of new therapeutic agents targeting JAK3 and BTK.
作用机制
Jak3/btk-IN-2 exerts its effects by inhibiting the activity of JAK3 and BTK. These kinases are involved in the signaling pathways that regulate immune cell function. By inhibiting these kinases, this compound disrupts the signaling pathways, leading to reduced immune cell activation and proliferation. This mechanism is particularly useful in the treatment of autoimmune diseases, where overactive immune responses need to be controlled .
相似化合物的比较
Jak3/btk-IN-2 is unique in its dual inhibition of both JAK3 and BTK, which provides a synergistic effect not seen with inhibitors targeting only one of these kinases. Similar compounds include:
Tofacitinib: A JAK inhibitor with limited selectivity against JAK1 and JAK2.
Ibrutinib: A BTK inhibitor used in the treatment of B cell malignancies.
PF-06651600: A highly selective JAK3 inhibitor developed for autoimmune diseases
This compound stands out due to its combined targeting of JAK3 and BTK, offering a broader therapeutic potential .
属性
分子式 |
C25H32N8O2 |
---|---|
分子量 |
476.6 g/mol |
IUPAC 名称 |
1-[(3R)-3-[[5-cyclopropyl-2-[[1-(oxan-4-yl)pyrazol-4-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C25H32N8O2/c1-2-21(34)32-9-3-4-17(14-32)28-24-22-20(16-5-6-16)13-26-23(22)30-25(31-24)29-18-12-27-33(15-18)19-7-10-35-11-8-19/h2,12-13,15-17,19H,1,3-11,14H2,(H3,26,28,29,30,31)/t17-/m1/s1 |
InChI 键 |
RTXZVXGBCVRHBZ-QGZVFWFLSA-N |
手性 SMILES |
C=CC(=O)N1CCC[C@H](C1)NC2=NC(=NC3=C2C(=CN3)C4CC4)NC5=CN(N=C5)C6CCOCC6 |
规范 SMILES |
C=CC(=O)N1CCCC(C1)NC2=NC(=NC3=C2C(=CN3)C4CC4)NC5=CN(N=C5)C6CCOCC6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。